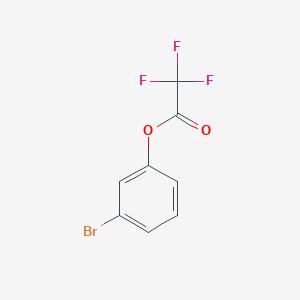

3-Bromophenyl trifluoroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-2-1-3-6(4-5)14-7(13)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZQIQJNKROJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for 3 Bromophenyl Trifluoroacetate

Approaches to C-O Trifluoroacetylation at the Phenyl Core

The introduction of a trifluoroacetate (B77799) group to the phenyl ring is a key step in the synthesis of the title compound. This can be achieved through direct acylation of the corresponding phenol (B47542) or by transforming other ester functionalities.

Direct Trifluoroacetylation Methods, potentially utilizing Trifluoroacetic Anhydride (B1165640)

The most direct route to 3-bromophenyl trifluoroacetate involves the esterification of 3-bromophenol (B21344). A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA). nih.govorgsyn.org The reaction is typically carried out in the presence of a base to neutralize the trifluoroacetic acid byproduct. While highly reactive, TFAA can sometimes lead to undesired side reactions, necessitating careful control of reaction conditions. orgsyn.org

Another approach involves the use of phenyliodine bis(trifluoroacetate) (PIFA), which can act as a trifluoroacetylating agent. researchgate.netrsc.org PIFA is noted for being a more sustainable and easily handled reagent compared to some traditional heavy metal catalysts. researchgate.netrsc.org Research has shown that PIFA can facilitate a variety of organic transformations, including carboxylation reactions. researchgate.net

Transformations from Related Phenyl Esters

While direct trifluoroacetylation is common, it is also conceivable to synthesize this compound from other phenyl esters. For instance, a transesterification reaction could be employed, where a different ester of 3-bromophenol is converted to the trifluoroacetate. However, literature specifically detailing this transformation for this compound is not abundant. A more general approach involves the hydrolysis of a starting ester to 3-bromophenol, followed by trifluoroacetylation as described in the previous section. iwu.edu

Modification of the Bromophenyl Moiety within Trifluoroacetate Derivatives

The presence of the bromine atom on the phenyl ring of this compound offers a versatile handle for further molecular elaboration through various cross-coupling reactions.

Aryl Bromide Functionalization through Cross-Coupling Reactions (e.g., Suzuki, Miyaura Borylation)

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. nobelprize.org In the context of this compound, the bromo-substituent can be coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl groups. nobelprize.orguwindsor.ca

A related and equally important transformation is the Miyaura borylation, which converts the aryl bromide into a boronic ester. carbogen-amcis.combeilstein-journals.org This creates a new building block that can then participate in subsequent Suzuki-Miyaura couplings. whiterose.ac.ukmanchester.ac.uk This two-step sequence allows for a modular and highly flexible approach to synthesizing complex molecules. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. carbogen-amcis.combeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Borylation Reactions

| Starting Material | Reagent | Catalyst System | Product | Reference |

| Aryl Bromide | Bis(pinacolato)diboron | PdCl₂(dppf) | Aryl Boronic Ester | beilstein-journals.org |

| Aryl Bromide | Tetrahydroxydiboron | Pd(PPh₃)₂Cl₂ | Aryl Boronic Acid | carbogen-amcis.com |

| Enol Triflate | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ | Vinyl Pinacol Boronate | whiterose.ac.uk |

Catalytic C-N Cross-Coupling (e.g., Ullman, Buchwald–Hartwig Reactions)

The formation of carbon-nitrogen bonds is crucial in the synthesis of many pharmaceuticals and materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. sigmaaldrich.comorganic-chemistry.orgnih.gov This reaction could be applied to this compound to introduce a wide range of nitrogen-containing functional groups. The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. acs.orgresearchgate.net

The Ullmann condensation is another important method for forming C-N bonds, as well as C-O and C-S bonds, typically using a copper catalyst. nih.govgoogle.comresearchgate.net While traditionally requiring harsh reaction conditions, modern modifications with specific ligands have enabled these reactions to proceed under milder conditions. nih.govnsf.gov This reaction provides a complementary approach to the Buchwald-Hartwig amination for the derivatization of this compound.

Table 2: Comparison of C-N Cross-Coupling Reactions

| Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates and primary/secondary amines | High functional group tolerance, milder conditions. sigmaaldrich.comorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halides and amines, alcohols, or thiols | Often requires ligands for milder conditions, useful for specific substrates. nih.govgoogle.com |

Novel Synthetic Protocols and Green Chemistry Principles in the Preparation of Related Analogues

Recent research in organic synthesis has increasingly focused on the development of more environmentally friendly and sustainable methods. In the context of trifluoroacetate synthesis and derivatization, several green chemistry principles are being applied.

The use of less toxic and more sustainable reagents, such as PIFA, is a key aspect of this trend. researchgate.netrsc.org Additionally, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is being explored. scirp.orgrsc.orgmdpi.com For example, silica-supported iron trifluoroacetate has been developed as a recyclable Lewis acid catalyst for solvent-free synthesis. rsc.org

Reactivity Profiles and Mechanistic Dissections of 3 Bromophenyl Trifluoroacetate

Deconstructive and Decarboxylative Processes involving the Trifluoroacetate (B77799) Group

The trifluoroacetate moiety is a key player in reactions that involve its breakdown, particularly through decarboxylation to generate valuable reactive intermediates.

Generation and Reactivity of Trifluoromethyl Radicals (CF3•)

The trifluoroacetate group serves as a precursor to the trifluoromethyl radical (CF3•), a highly sought-after moiety in the synthesis of pharmaceuticals and agrochemicals due to the unique properties it imparts to molecules. chemrxiv.orgresearchgate.net The generation of this radical from trifluoroacetate is challenging due to its high oxidation potential. chemrxiv.orgresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating trifluoromethyl radicals from trifluoroacetate sources under mild conditions. frontiersin.orgfrontiersin.orgresearchgate.net This approach overcomes the limitations of traditional thermal methods, which often require harsh conditions. frontiersin.org Various photocatalytic systems have been developed to facilitate the decarboxylation of trifluoroacetates and subsequent C-CF3 bond formation. frontiersin.orgfrontiersin.org

The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process. frontiersin.orgchemrxiv.org This can lead to the formation of a trifluoroacetate radical (CF3CO2•), which rapidly undergoes decarboxylation to produce the desired trifluoromethyl radical (CF3•). frontiersin.orgfrontiersin.orgnih.gov This radical can then be incorporated into a wide range of organic molecules. eurekalert.org

Iron-based photocatalysts have shown particular promise in the direct photodecarboxylation of trifluoroacetates. chemrxiv.orgresearchgate.net These earth-abundant and inexpensive catalysts can promote the trifluoromethylation of various organic substrates, offering a more sustainable alternative to precious metal catalysts like iridium and ruthenium. chemrxiv.orgresearchgate.net The mechanism with iron photocatalysis often involves an inner-sphere electron transfer pathway, where the trifluoroacetate coordinates to the iron center, facilitating its decarboxylation upon light absorption. chemrxiv.orgresearchgate.net

Table 1: Examples of Photoredox-Catalyzed Trifluoromethylation using Trifluoroacetate Derivatives

| Photocatalyst System | CF3 Source | Substrate Type | Key Features |

|---|---|---|---|

| Ru(bpy)3(PF6)2 / FPIFA | FPIFA | Electron-deficient arenes | Visible-light driven C-H trifluoromethylation. frontiersin.org |

| Fe(OTf)2 / 4,4′-dimethoxy-2,2′-bipyridine | Sodium trifluoroacetate | (Hetero)arenes | Utilizes an earth-abundant metal catalyst. nih.govresearchgate.net |

| Ru(bpy)3Cl2 / (4-ClPh)2SO | Trifluoroacetic acid (TFA) | (Hetero)arenes | Visible-light driven decarboxylative trifluoromethylation. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Transition metals can also mediate the decarboxylation of trifluoroacetates, often at elevated temperatures. researchgate.netnih.gov Copper salts, for instance, have been used to facilitate the decarboxylative trifluoromethylation of aryl halides. nih.govthieme-connect.com These reactions typically require stoichiometric amounts of the metal and high temperatures to promote the decarboxylation of the trifluoroacetate salt. nih.gov The development of catalytic variants remains a significant area of research to improve the economic and environmental viability of these transformations. nih.gov

The mechanism is thought to involve the formation of a metal-trifluoroacetate complex, which then undergoes decarboxylation to generate a metal-trifluoromethyl species. This intermediate can then participate in cross-coupling reactions. The addition of promoters like silver oxide (Ag2O) can sometimes lower the required reaction temperature. thieme-connect.com

Photoredox Catalysis in C-CF3 Bond Formation

Trifluoroacetate as a Leaving Group in Substitution Reactions

In addition to its role as a radical precursor, the trifluoroacetate group can also function as a leaving group in nucleophilic substitution reactions. nih.govacs.org Its effectiveness as a leaving group is influenced by the reaction conditions, particularly the solvent. nih.govacs.org In the gas phase, trifluoroacetate has been shown to be a better leaving group than bromide in both SN2 and E2 reactions. nih.govacs.org However, in condensed phases, the reactivity order can be reversed, with bromide often being a better leaving group than trifluoroacetate in substitution reactions. nih.govacs.org This highlights the significant role of solvation in modulating the leaving group ability of trifluoroacetate. The relative reactivity of common leaving groups is often estimated to be in the order of substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Transformations Driven by the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of 3-Bromophenyl trifluoroacetate provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactivity of the Aryl Bromide

The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. acs.orgacs.orgnih.gov These reactions allow for the construction of complex molecular architectures from relatively simple starting materials. This compound can participate in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgias.ac.in It is a widely used method for the formation of biaryl compounds. libretexts.org The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > Br > OTf >> Cl. libretexts.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically leading to substituted alkenes. uwindsor.cacommonorganicchemistry.comrsc.org The reaction is tolerant of a wide variety of functional groups. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of the alkene addition. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing a direct route to aryl-substituted alkynes. organic-chemistry.orgresearchgate.netacs.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | Biaryl | Pd(0) or Pd(II) catalyst, Base |

| Heck | Alkene | Substituted Alkene | Pd(0) or Pd(II) catalyst, Base |

This table is generated based on data from the text and is for illustrative purposes.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for substituted aromatic compounds. In contrast to electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For SNAr to occur, two main conditions must be met: the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group.

In the case of this compound, the molecule possesses both a potential leaving group (the bromide ion) and electron-withdrawing substituents. The bromine atom itself and the trifluoroacetate group (-O(CO)CF₃) both deactivate the ring towards electrophilic attack and make the ring more susceptible to nucleophilic attack. The trifluoromethyl group (-CF₃) within the ester is a powerful electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. quora.com

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent/Feature | Effect on Aromatic Ring | Impact on SNAr Rate | Rationale |

|---|---|---|---|

| Bromo Group (-Br) | Electron-withdrawing (inductive), Leaving Group | Enabling | Serves as the leaving group and contributes to the ring's electrophilicity. |

| Trifluoroacetate Group (-O(CO)CF₃) | Strongly Electron-withdrawing | Activating | Increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. |

| meta-Position of Activator | Moderate Stabilization | Less activating than ortho/para | The negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the substituent via resonance. |

Acid-Catalyzed Reactions and Protonation Effects of the Trifluoroacetate Ester

The trifluoroacetate ester moiety in this compound is susceptible to acid catalysis. Trifluoroacetic acid (TFA) itself is a strong acid, significantly more so than acetic acid, due to the electron-withdrawing nature of the three fluorine atoms which stabilizes the conjugate base. wikipedia.org In the presence of a strong acid, the ester can be protonated. Protonation can occur on either the carbonyl oxygen or the ether oxygen. Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack, while protonation of the ether oxygen weakens the C-O bond, making the trifluoroacetate group a better leaving group.

In acid-catalyzed hydrolysis, for instance, protonation of the carbonyl oxygen is the initial step, followed by the attack of a water molecule. However, in non-aqueous, strongly acidic media like neat TFA, other reaction pathways can be initiated. scispace.com The protonated ester can undergo cleavage, potentially forming an aryl cation or participating in more complex rearrangements. For example, studies on the deprotection of tert-butyl esters using TFA show that the initial step is the protonation of an ester oxygen, which facilitates the cleavage of the alkyl-oxygen bond to form a stable carbocation. stackexchange.com By analogy, protonation of the ether oxygen in this compound could facilitate the cleavage of the aryl C-O bond, although this is generally less favorable than cleavage of a tertiary alkyl C-O bond.

The reaction environment, particularly the concentration and nature of the acid, can significantly influence the outcome. acs.org In some cases, TFA can act not just as a catalyst but also as a reactant. For example, in the presence of certain substrates, pentamethylbenzyl trifluoroacetate has been observed as a product in TFA solutions. scispace.com The high acidity of the medium can also promote the formation of cationic intermediates that might not form under neutral conditions. psu.edu

Table 2: Potential Outcomes of Acid Catalysis on this compound

| Reaction Condition | Site of Protonation | Likely Intermediate | Potential Product Type |

|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄/H₂O) | Carbonyl Oxygen | Protonated Ester | Hydrolysis (3-Bromophenol) |

| Anhydrous Strong Acid (e.g., neat TFA) | Ether Oxygen | Aryl Cation (less likely) or Acylium Ion | Rearrangement or Friedel-Crafts type products |

| TFA with a Nucleophile | Carbonyl Oxygen | Activated Acyl Carbon | Transesterification |

Investigating Reaction Intermediates and Transition States

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step of a reaction. wikipedia.org It is measured as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). A primary KIE (typically > 1.5 for C-H/C-D) is observed when a bond to the isotopic atom is broken in the rate-determining step. A secondary KIE (closer to 1.0) is observed when the bonding to the isotopic atom changes in the transition state, but the bond itself is not broken. wikipedia.org

For reactions involving this compound, several KIE experiments could provide mechanistic insight:

Bromine KIE: By comparing the reaction rates of compounds containing ³⁵Br versus ³⁷Br, one could probe the cleavage of the C-Br bond. A significant KIE would suggest that C-Br bond breaking is part of the rate-determining step, as would be expected in an SN1-type reaction or in the elimination step of an SNAr mechanism if that step were rate-limiting.

Carbon-13 KIE: A ¹²C/¹³C KIE at the carbon bearing the bromine could also be used to study SNAr reactions. This can help distinguish between SN1 and SN2 pathways in aliphatic systems and provide detail on the transition state in aromatic systems. wikipedia.org

Deuterium (B1214612) KIE: While there are no C-H bonds whose cleavage is central to the primary substitution or hydrolysis reactions, secondary deuterium KIEs could be used. For instance, placing deuterium atoms at the ortho positions to the bromine could reveal changes in hybridization at the reaction center during the transition state.

Solvolysis studies of structurally related 1-phenylethyl trifluoroacetates have utilized α-deuterium KIEs (kH/kD) of 1.18-1.19 to support a kc mechanism, where the reaction proceeds through a carbocation intermediate. oup.com

Table 3: Hypothetical KIE Data and Mechanistic Interpretations for Reactions of this compound

| Isotopic Substitution | Reaction Type | Hypothetical KIE (k_L/k_H) | Mechanistic Implication |

|---|---|---|---|

| C-¹³Br / C-¹²Br | SNAr with Amine | ~ 1.002 | C-Br bond is not significantly broken in the rate-determining step (i.e., nucleophilic attack is rate-limiting). |

| ¹⁸O/¹⁶O in Carbonyl | Acid-Catalyzed Hydrolysis | > 1 | C-O bond cleavage is involved in the rate-determining step. |

| ortho-H/D | SNAr with Amine | ~ 1.0 (Normal) | Indicates a change in steric environment or hybridization at the reaction center in the transition state. |

Meisenheimer Complex: In a nucleophilic aromatic substitution reaction, the key intermediate is the Meisenheimer complex. This is a negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com Its formation is often the rate-determining step. Detection can sometimes be achieved at low temperatures using NMR spectroscopy.

Carbocations and Radical Cations: In strongly acidic, non-nucleophilic media like TFA, the formation of carbocations or radical cations is possible. scispace.com Aromatic compounds with low oxidation potentials can undergo spontaneous oxidation in TFA to form persistent radical cations, which can be detected by EPR (Electron Paramagnetic Resonance) spectroscopy. scispace.com While this compound itself may not readily form a radical cation, its reaction products or other components in a complex mixture might.

Acylium Ions: Acid-catalyzed cleavage of the ester C-O bond could lead to the formation of a trifluoroacetylium ion (CF₃CO⁺), which could then participate in subsequent reactions.

Mechanistic pathways are constructed based on kinetic data and the identification of these intermediates. For an SNAr reaction of this compound, the pathway is:

Attack: A nucleophile attacks the carbon bearing the bromine atom, breaking the ring's aromaticity and forming the Meisenheimer intermediate.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

For acid-catalyzed hydrolysis, the pathway involves:

Protonation: The acid catalyst protonates the carbonyl oxygen.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer & Elimination: A series of proton transfers leads to the elimination of 3-bromophenol (B21344) and the regeneration of the acid catalyst.

Table 4: Potential Intermediates and Detection Methods

| Intermediate | Associated Reaction Type | Potential Detection Method |

|---|---|---|

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Low-Temperature NMR Spectroscopy |

| Radical Cation | Oxidation in Strong Acid | EPR Spectroscopy, UV-Vis Spectroscopy scispace.com |

| Protonated Ester | Acid Catalysis | In-situ IR (ReactIR) acs.org, NMR Spectroscopy |

| Aryl Cation | Solvolysis / Fragmentation | Inferred from product studies and trapping experiments |

Advanced Characterization and Spectroscopic Elucidation of 3 Bromophenyl Trifluoroacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. numberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to establish the carbon-hydrogen framework of 3-Bromophenyl trifluoroacetate (B77799).

In the ¹H NMR spectrum, the aromatic protons of the 3-bromophenyl ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), characteristic of protons attached to an electron-deficient benzene (B151609) ring. The substitution pattern—a bromine atom at C3 and the trifluoroacetate group at C1—dictates a specific splitting pattern for the four aromatic protons. The proton at C2 would likely appear as a triplet or a narrow multiplet, the proton at C6 as a doublet of doublets, the proton at C4 as a doublet of doublets, and the proton at C5 as a triplet. The precise chemical shifts are influenced by the combined electron-withdrawing effects of the bromine atom and the trifluoroacetate group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate significantly downfield (δ 155-165 ppm), though its signal will be split into a quartet due to coupling with the three adjacent fluorine atoms (²JCF). The carbon atom attached to the bromine (C3) would appear in the typical range for bromo-substituted carbons (around δ 120-125 ppm). The carbon bearing the trifluoroacetate group (C1) will also be downfield (around δ 150 ppm) due to the deshielding effect of the oxygen atom. The trifluoromethyl (CF₃) carbon signal appears further upfield but is characterized by a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a distinct quartet.

The integrated use of ¹H and ¹³C NMR, often supplemented by 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unequivocal assignment of all proton and carbon signals, thereby confirming the molecular backbone of 3-Bromophenyl trifluoroacetate. numberanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| H2 | ¹H | 7.50 - 7.70 | t | ³JHH |

| H4 | ¹H | 7.30 - 7.50 | d | ³JHH |

| H5 | ¹H | 7.20 - 7.40 | t | ³JHH |

| H6 | ¹H | 7.60 - 7.80 | d | ³JHH |

| C1 | ¹³C | 149 - 152 | s | - |

| C2 | ¹³C | 125 - 128 | d | ¹JCH |

| C3 | ¹³C | 122 - 124 | s | - |

| C4 | ¹³C | 133 - 136 | d | ¹JCH |

| C5 | ¹³C | 129 - 132 | d | ¹JCH |

| C6 | ¹³C | 120 - 123 | d | ¹JCH |

| C=O | ¹³C | 156 - 160 | q | ²JCF |

Note: Predicted values are based on typical ranges for substituted aromatic esters and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.org It offers a wide chemical shift range, making it highly responsive to subtle changes in the local electronic environment. acs.org

For this compound, the ¹⁹F NMR spectrum would display a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoroacetate group. This signal is typically found in a characteristic region of the spectrum, with its precise chemical shift referenced against an external standard like trichlorofluoromethane (B166822) (CFCl₃) or an internal standard. rsc.org

The power of ¹⁹F NMR lies in its utility as a probe for molecular interactions. Any change in the chemical environment around the trifluoroacetate moiety, such as its involvement in hydrogen bonding, coordination to a metal center, or steric interactions during a chemical reaction, will induce a measurable shift in the ¹⁹F resonance. For instance, in studies of reaction mechanisms or binding events involving derivatives of this compound, monitoring the ¹⁹F chemical shift can provide valuable insights into the electronic changes occurring at the fluorinated tag. This makes ¹⁹F NMR a powerful tool for mechanistic studies and for detecting intermolecular interactions in complex systems. acs.org

Table 2: Representative ¹⁹F NMR Data for an Aryl Trifluoroacetate

| Fluorinated Group | Typical Chemical Shift (δ, ppm) | Reference Standard | Significance |

|---|

While this compound is a relatively rigid molecule, it possesses conformational flexibility arising from rotation around the single bonds, primarily the C(aryl)-O and O-C(carbonyl) bonds. NMR spectroscopy provides methods to study these dynamic processes.

Variable-Temperature (VT) NMR is a key technique used to investigate conformational dynamics. At high temperatures, if the rate of rotation around the C(aryl)-O bond is fast on the NMR timescale, the spectrum will show time-averaged signals for the protons and carbons. As the temperature is lowered, this rotation can slow down. If the energy barrier to rotation is sufficiently high, the molecule may exist as two or more stable conformers that interconvert slowly. This would lead to a decoalescence of the NMR signals and the appearance of separate sets of peaks for each conformer at low temperatures. By analyzing the spectra at different temperatures, one can determine the rate of interconversion and calculate the activation energy (ΔG‡) for the rotational barrier.

Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of atoms. For this compound, a NOE correlation between the fluorine atoms of the CF₃ group and the ortho-protons (H2 and H6) on the phenyl ring would provide direct evidence for their spatial closeness, helping to define the preferred conformation in solution. uzh.ch

¹⁹F NMR for Monitoring Fluorinated Moieties and Molecular Interactions

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. vanderbilt.edu High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass of a molecule with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula.

For this compound (C₈H₄BrF₃O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Under ionization conditions (e.g., Electron Ionization, EI), the molecular ion of this compound would undergo characteristic fragmentation, helping to confirm its structure.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Fragment Identity |

|---|---|---|---|---|

| [M]⁺ | [C₈H₄BrF₃O₂]⁺ | 283.9374 | 285.9354 | Molecular Ion |

| [M-CF₃]⁺ | [C₇H₄BrO₂]⁺ | 214.9449 | 216.9429 | Loss of trifluoromethyl radical |

| [M-OCOCF₃]⁺ | [C₆H₄Br]⁺ | 154.9496 | 156.9476 | Cleavage of ester bond (bromophenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in synthetic chemistry, often used for rapid functional group identification and for monitoring the progress of a reaction.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. This compound has several characteristic IR absorptions that can be used for its identification. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, expected in the region of 1780-1800 cm⁻¹, a higher frequency than typical esters due to the electron-withdrawing effect of the CF₃ group. Other key signals include strong C-F stretching bands between 1100-1300 cm⁻¹ and the C-O stretching vibrations of the ester linkage. During its synthesis from 3-bromophenol (B21344) and a trifluoroacetylating agent, reaction progress can be monitored by observing the disappearance of the broad O-H stretching band of the phenol (B47542) (around 3200-3600 cm⁻¹) and the concomitant appearance of the sharp ester C=O stretch.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3-bromophenyl group acts as a chromophore, absorbing UV light. The spectrum would be expected to show characteristic absorptions corresponding to π→π* transitions of the aromatic ring. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions where there is a significant change in the chromophore, such as the formation or modification of the aromatic system.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1780 - 1800 | Strong |

| C-F (of CF₃) | Stretch | 1100 - 1300 | Strong, multiple bands |

| Ester C-O | Stretch | 1200 - 1350 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to weak |

Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structural Authentication

While spectroscopic techniques provide powerful evidence for molecular structure, single-crystal X-ray diffraction (XRD) offers the only method for the direct and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. If this compound can be obtained as a suitable single crystal, XRD analysis provides the ultimate proof of its structure.

The analysis yields a precise molecular model with accurate bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity of the atoms, for instance, showing the ester linkage between the phenyl ring and the trifluoroacetyl group. It would also reveal the molecule's conformation in the crystal lattice, including the planarity of the benzene ring and the relative orientation of the trifluoroacetate group with respect to the ring. Furthermore, XRD analysis elucidates intermolecular interactions, such as potential halogen bonding involving the bromine atom or π-stacking between adjacent phenyl rings, which govern the packing of molecules in the crystal. This level of detail is unattainable by other techniques and serves as the gold standard for structural authentication.

Table 5: Illustrative Data Obtainable from a Single Crystal XRD Study

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal. |

| Bond Lengths (e.g., C-Br, C=O, C-F) | Provides exact distances between bonded atoms. |

| Bond Angles (e.g., O-C=O, C-C-Br) | Defines the geometry around each atom. |

| Torsion Angles (e.g., C6-C1-O-C=O) | Describes the conformation and rotational angles between planes. |

Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in this compound is dictated by the rotational freedom around the ester linkage and the inherent geometry of the phenyl ring and trifluoroacetate group. While a definitive crystal structure for this compound is not publicly available, its conformation can be inferred from the analysis of structurally similar compounds.

In the absence of specific stereocenters in this compound, the primary stereochemical consideration is the geometric isomerism that can arise in its derivatives. For example, the introduction of a double bond, as seen in related hydrazinylidene compounds, can lead to (E) and (Z) isomers, which have distinct spatial arrangements and, consequently, different chemical and physical properties. vulcanchem.com The stereochemistry of derivatives, such as those with chiral centers, can be confirmed using techniques like X-ray crystallography, as demonstrated in studies of related bromophenyl compounds. rsc.org

Table 1: Predicted Conformational and Stereochemical Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Phenyl Ring Geometry | Planar | Inherent aromaticity |

| Ester Group Orientation | Likely non-coplanar with the phenyl ring | Steric hindrance from the trifluoromethyl group and bromine atom |

| Trifluoromethyl Group | Tetrahedral arrangement of fluorine atoms around the carbon | Standard sp3 hybridization |

| Stereoisomerism | None in the parent molecule, but possible in derivatives | Absence of chiral centers or geometric constraints in the parent |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state structure of this compound is expected to be stabilized by a variety of intermolecular interactions, which are crucial in determining its crystal packing and, by extension, its physical properties.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl group and the ester linkage can act as hydrogen bond acceptors. In the presence of suitable donors in co-crystals or solvates, weak C-H···O interactions are likely to form. The fluorine atoms of the trifluoromethyl group can also participate in weak hydrogen bonding. iucr.org

Halogen Bonding: A key interaction involving the bromine atom is halogen bonding. The bromine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, which can interact favorably with nucleophilic atoms like oxygen or nitrogen. In related bromophenyl compounds, Br···O and Br···N interactions are significant in directing the crystal packing. researchgate.net These interactions are highly directional and can be a powerful tool in crystal engineering.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Hydrogen Bonding | C-H (aromatic) | O (carbonyl/ester), F | Weak, but collectively significant |

| Halogen Bonding | Br | O (carbonyl/ester), F | Moderate to strong, highly directional |

| π-Stacking | Phenyl ring | Phenyl ring | Significant contributor to crystal packing |

Crystal Packing Architectures and Their Influence on Reactivity

The interplay of the aforementioned intermolecular interactions dictates the crystal packing architecture of this compound. The specific arrangement of molecules in the crystal lattice can have a profound impact on the compound's reactivity in the solid state.

The packing pattern of esters is often significantly different from their parent carboxylic acids, with C-H···O and C-H···π interactions playing a more dominant role in the absence of strong O-H···O hydrogen bonds. rsc.org The presence of a halogen atom can lead to specific packing motifs. For instance, crystallographic studies of other brominated compounds reveal the formation of layered or herringbone structures driven by halogen bonds and π-stacking. ias.ac.in

The reactivity of this compound can be influenced by its crystal packing in several ways. For example, topochemical reactions, where the reactivity is controlled by the alignment of molecules in the crystal, are highly dependent on the packing architecture. The accessibility of the reactive sites, such as the carbonyl carbon or the C-Br bond, to external reagents can also be affected by the crystal packing. A densely packed structure might hinder reactivity, while a more open framework could facilitate reactions.

Furthermore, the presence of different intermolecular interactions can lead to polymorphism, where the compound can exist in multiple crystalline forms with different packing arrangements and physical properties. Each polymorph would exhibit a unique reactivity profile. The study of crystal packing is therefore not only of fundamental interest but also has practical implications for the chemical behavior and application of this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromophenyl Trifluoroacetate Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Bromophenyl trifluoroacetate (B77799) at the atomic level. These methods allow for a detailed exploration of the molecule's electronic landscape and its inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a powerful and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. tau.ac.ilpsu.edu For 3-Bromophenyl trifluoroacetate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net This process of geometry optimization seeks the minimum energy conformation on the potential energy surface, providing a foundational structure for all subsequent computational analyses. psu.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital most capable of donating electrons, and the LUMO, the orbital most capable of accepting electrons, are key determinants of a molecule's reactivity. researchgate.net

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO, offering insights into the most probable sites for reaction. bhu.ac.in For instance, the analysis might reveal that the LUMO is localized on the carbonyl carbon of the trifluoroacetate group, suggesting its susceptibility to nucleophilic attack, while the HOMO may be distributed across the bromophenyl ring, indicating its role in electrophilic reactions. The substituent effects of the bromine atom and the trifluoroacetate group on the frontier orbitals can also be quantitatively analyzed. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. tau.ac.il

The prediction of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. researchgate.netscience.govnih.gov The accuracy of these predictions is highly dependent on the level of theory and basis set used, and often requires consideration of solvent effects. researchgate.net

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. researchgate.net A frequency calculation performed on the optimized geometry of this compound will yield a set of vibrational modes and their corresponding frequencies. tau.ac.il A true energy minimum is confirmed by the absence of any imaginary frequencies. github.io These predicted frequencies, often scaled to account for anharmonicity and other systematic errors, can be correlated with the functional groups present in the molecule, such as the C=O stretch of the ester and the C-Br stretch of the aromatic ring. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, corresponding to UV-Vis absorption spectra. q-chem.com

Table 1: Representative Predicted Spectroscopic Data for a Phenyl Ester Derivative (Illustrative)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~160-170 ppm | Varies |

| ¹H NMR (Aromatic) | ~7.0-8.0 ppm | Varies |

| IR Freq (C=O stretch) | ~1750-1800 cm⁻¹ | Varies |

| IR Freq (C-Br stretch) | ~500-600 cm⁻¹ | Varies |

Mechanistic Pathway Elucidation through Computational Transition State Search

Computational chemistry is an invaluable tool for mapping out the entire reaction coordinate of a chemical transformation, including the identification of elusive transition states. A transition state represents the highest energy point along the minimum energy path between reactants and products and is characterized by being a first-order saddle point on the potential energy surface. github.io

For reactions involving this compound, such as its hydrolysis or participation in cross-coupling reactions, computational methods can be used to locate the transition state structures. mdpi.com Techniques like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations are employed to find these critical geometries. joaquinbarroso.comarxiv.org Once a putative transition state is located, a frequency calculation must be performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.iojoaquinbarroso.com

Investigation of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions, though weaker than covalent bonds, play a pivotal role in molecular recognition, crystal packing, and the stabilization of biological macromolecules. nih.govbg.ac.rs For this compound, several types of non-covalent interactions can be computationally investigated, including halogen bonding, π-π stacking, and cation-π interactions. numberanalytics.com

The bromine atom in this compound can act as a halogen bond donor, forming favorable interactions with Lewis bases. The trifluoromethyl group can also participate in non-covalent interactions. Computational methods, such as the Non-Covalent Interaction (NCI) index, can be used to visualize and quantify these weak interactions in real space, providing a detailed picture of the interaction patterns. jussieu.fr Understanding these interactions is critical for predicting how this compound might bind to a biological target or self-assemble in the solid state. For example, its interactions with RNA have been a subject of study. unige.it

Table 2: Common Non-Covalent Interactions

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Halogen Bonding | Interaction between an electrophilic region on a halogen atom and a nucleophilic site. | The bromine atom can act as a halogen bond donor. |

| π-π Stacking | Attractive interaction between aromatic rings. | The bromophenyl ring can stack with other aromatic systems. |

| Cation-π Interaction | Interaction between a cation and the face of a π-system. | The electron-rich bromophenyl ring can interact with cations. numberanalytics.com |

Prediction of Novel Reactivity and Catalyst Design via Computational Screening

Computational screening has emerged as a powerful strategy for accelerating the discovery of new reactions and the design of efficient catalysts. google.comnih.gov By leveraging computational power, vast libraries of potential reactants, catalysts, or reaction conditions can be evaluated in silico, prioritizing the most promising candidates for experimental validation. researchgate.net

In the context of this compound, computational screening could be employed to predict its reactivity in various catalytic cycles, such as Suzuki or Heck cross-coupling reactions. amazonaws.comacs.org By calculating the energies of key intermediates and transition states for a range of catalysts (e.g., different phosphine (B1218219) ligands on a palladium center), researchers can predict which catalyst is likely to provide the highest yield and selectivity. chemrxiv.org This data-driven approach can significantly reduce the experimental effort required for catalyst optimization. chemrxiv.org Furthermore, computational models can be used to design novel catalysts with enhanced activity and selectivity specifically for substrates like this compound.

Computational Optimization of Synthetic Pathways Involving Trifluoroacetate Intermediates

Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms and enabling the optimization of synthetic pathways before their experimental execution. For reactions involving highly reactive species such as trifluoroacetate intermediates, theoretical modeling provides a powerful approach to predict reaction outcomes, enhance yields, and ensure selectivity. These computational methods are particularly valuable for understanding and refining the synthesis of complex molecules like this compound.

The primary goal of computational optimization is to create a theoretical model of a chemical reaction that accurately predicts its behavior in a laboratory setting. This involves calculating the energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a commonly employed method for these calculations, as it provides a good balance between accuracy and computational cost. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway, anticipate potential side reactions, and understand the factors that control the reaction's efficiency.

One key application of computational modeling is the elucidation of reaction mechanisms. For instance, in reactions involving trifluoroacetyl groups, DFT calculations can reveal the step-by-step process of bond formation and cleavage. researchgate.net Studies on the aromatic nucleophilic substitution of naphthalene (B1677914) systems activated by trifluoroacetyl groups have used DFT calculations to explain the observed reactivity order of different amines. scirp.org The calculations demonstrated that the stability of the intermediate Meisenheimer complexes, which could be stabilized by intramolecular hydrogen bonds, was crucial in determining the reaction rate. scirp.org This approach allows researchers to rationally explain experimental observations that may not be intuitive based on traditional organic chemistry principles. scirp.orgresearchgate.net

The stability of intermediates is a critical factor in the success of a synthetic pathway. Computational studies can calculate the relative energies of various potential intermediates, helping to predict which species are likely to form and persist during a reaction. methodist.edu For example, in a proposed synthesis of a difluorinated gingerol compound that involved a trifluoroacetate release strategy, the initial experimental yield was lower than expected. methodist.edu A computational analysis using the B3LYP/Hartree-Fock method was undertaken to calculate the energy differences between various reactants and intermediates to identify a more stable and efficient synthetic route. methodist.edu This type of analysis is directly applicable to optimizing the synthesis of this compound, where the stability of trifluoroacetate-bearing intermediates would be paramount.

Interactive data tables derived from computational studies provide a clear comparison of different reaction parameters. For example, the calculated energy differences (ΔE) for the formation of Meisenheimer complexes in a substitution reaction can predict the most favorable reaction pathway.

Table 1: Calculated Energy Differences for Meisenheimer Complex Formation This table is representative of data found in computational studies, illustrating how theoretical calculations can predict reaction favorability. The values are based on findings from related systems and serve as an example.

| Reactant Amine | Solvent | Calculated ΔE (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Ethylamine | Acetonitrile | -5.8 | High |

| Ammonia | Acetonitrile | -4.5 | Moderate |

| t-Butylamine | Acetonitrile | -3.2 | Low |

Source: Adapted from computational studies on related naphthalene systems. scirp.orgresearchgate.net

Furthermore, computational models are instrumental in refining reaction conditions. By simulating a reaction under various solvents, temperatures, and catalytic conditions, researchers can identify the optimal parameters for maximizing product yield and minimizing byproducts. montclair.edu For instance, DFT studies combined with experimental work have been used to develop green synthetic protocols, such as the solvent-free synthesis of chromene derivatives using iron trifluoroacetate as a catalyst. researchgate.net These studies showcase the synergy between computational chemistry and experimental work, where theoretical predictions guide the development of efficient and environmentally friendly synthetic methods. researchgate.net

In the context of synthesizing this compound, these computational strategies would be invaluable. Theoretical modeling could be used to:

Evaluate different synthetic routes, such as the esterification of 3-bromophenol (B21344) with a trifluoroacetylating agent.

Predict the most effective trifluoroacetylating reagent (e.g., trifluoroacetic anhydride (B1165640) vs. trifluoroacetyl chloride) by modeling the transition state energies.

Determine the optimal solvent and temperature to maximize the reaction rate and yield while preventing the decomposition of the product or intermediates.

Investigate the potential for side reactions, such as the further reaction of the aromatic ring, and devise strategies to suppress them.

By leveraging the predictive power of computational chemistry, the synthetic pathway to this compound and other molecules with trifluoroacetate intermediates can be systematically optimized, reducing the need for extensive empirical screening and accelerating the development of robust and efficient synthetic protocols. montclair.edu

Broader Impact and Future Outlook in Chemical Synthesis

Leveraging 3-Bromophenyl Trifluoroacetate (B77799) as a Building Block for Complex Molecule Synthesis

3-Bromophenyl trifluoroacetate serves as a versatile bifunctional building block in the synthesis of complex organic molecules. Its structure incorporates a bromo-substituent, which is amenable to a wide array of cross-coupling reactions, and a trifluoroacetate group, which can act as a leaving group or a precursor to other functionalities. This dual reactivity allows for sequential and site-selective modifications, making it a valuable tool in the construction of intricate molecular architectures.

The bromine atom on the phenyl ring is a handle for introducing molecular complexity through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. rsc.orgchemrxiv.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. For instance, the 3-bromophenyl moiety is a key component in the synthesis of certain bioactive compounds, where the bromine atom is later functionalized to build the final complex structure.

The trifluoroacetate group, on the other hand, offers distinct synthetic possibilities. It can be hydrolyzed to the corresponding phenol (B47542), which can then participate in etherification or esterification reactions. More significantly, the triflate group (a related trifluoromethanesulfonate) is an excellent leaving group in its own right, often more reactive than the bromo group under specific catalytic conditions, allowing for orthogonal reactivity. researchgate.net While trifluoroacetate is a less common leaving group than triflate, its reactivity can be harnessed in certain transformations. For example, trifluoroacetate intermediates have been utilized in the synthesis of pharmaceuticals like Tamoxifen, where the group is eliminated to form a crucial double bond. acs.org

A notable application involving a related structural motif is the synthesis of a potential PET radiotracer, [¹⁸F]anle138b, which targets α-synuclein aggregates implicated in neurodegenerative diseases. ccspublishing.org.cn The synthesis utilizes 3′-bromophenylacetylene, highlighting the utility of the 3-bromophenyl scaffold in accessing complex neurological probes. ccspublishing.org.cn Although not directly using this compound, this example underscores the importance of the 3-bromophenyl unit as a precursor to high-value molecules.

The strategic combination of the bromo and trifluoroacetate functionalities in a single molecule allows for a diversity-oriented synthesis approach. Chemists can selectively react at one site while leaving the other intact for subsequent transformations, leading to a library of complex molecules from a single, versatile starting material.

Development of Advanced Trifluoromethylation Reagents from Trifluoroacetate Derivatives

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. frontiersin.orgnih.gov Trifluoroacetic acid (TFA) and its derivatives, including trifluoroacetates, have emerged as cost-effective and stable sources for generating trifluoromethyl radicals (•CF₃) for trifluoromethylation reactions. frontiersin.orgnih.govbeilstein-journals.org

Recent advancements have focused on developing milder and more efficient methods for generating •CF₃ from these precursors, with photocatalysis being a particularly fruitful area. frontiersin.orgnih.gov These methods often rely on the decarboxylation of a trifluoroacetate species to generate the •CF₃ radical. Several distinct photocatalytic mechanisms have been explored:

Single-Electron Transfer (SET): In this process, a photoexcited catalyst either oxidizes or reduces the trifluoroacetate derivative to initiate decarboxylation. For example, Ru(bpy)₃Cl₂ and Ir(III) complexes have been employed as photocatalysts to mediate the trifluoromethylation of alkenes and (hetero)arenes using activated trifluoroacetate sources. frontiersin.orgfrontiersin.org

Electron Donor-Acceptor (EDA) Complex Formation: An EDA complex can form between a trifluoroacetate derivative and another molecule, which upon photoexcitation, facilitates the electron transfer necessary for decarboxylation. This strategy has been used for the trifluoromethylation of (hetero)arenes. frontiersin.orgfrontiersin.org

Ligand-to-Metal Charge Transfer (LMCT): Metal complexes, particularly those of iron and silver, can form complexes with trifluoroacetate. frontiersin.orgnih.gov Upon irradiation with visible light, an LMCT event can occur, leading to the reduction of the metal center and the generation of a trifluoroacetoxy radical, which rapidly decarboxylates to the •CF₃ radical. frontiersin.orgnih.gov This approach has been successfully applied to the trifluoromethylation of (hetero)arenes. frontiersin.orgnih.gov

Beyond photocatalysis, copper-catalyzed trifluoromethylation reactions using trifluoroacetate salts have also seen significant progress. beilstein-journals.orgbeilstein-journals.org These methods often require elevated temperatures to promote the decarboxylation of the copper trifluoroacetate intermediate to form a "CuCF₃" species, which is the active trifluoromethylating agent. beilstein-journals.orgbeilstein-journals.org

The development of these advanced trifluoromethylation reagents from readily available trifluoroacetate derivatives represents a significant step towards more sustainable and economical synthesis of trifluoromethylated compounds.

| Catalyst System | Trifluoromethyl Source | Activation Mechanism | Application |

| Ru(bpy)₃Cl₂ | Activated TFA derivatives | SET | Trifluoromethylation of alkenes and (hetero)arenes |

| Ir(III) complexes | Activated TFA derivatives | SET | Trifluoromethylation of alkenes and (hetero)arenes |

| Fe(OTf)₂/Bipyridine | CF₃CO₂Na | LMCT | Trifluoromethylation of (hetero)arenes |

| Ag(bpy)₂(OTf)₂ | CF₃CO₂Na | LMCT | Trifluoromethylation of (hetero)arenes |

| Copper salts | CF₃CO₂K/Na | Thermal Decarboxylation | Trifluoromethylation of aryl halides |

Integration with Continuous Flow Synthesis and Automation for Scalable Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and straightforward scalability. acs.orgbeilstein-journals.orgrsc.orgmdpi.com The integration of building blocks like this compound and reactions involving trifluoroacetate derivatives with flow synthesis is a promising avenue for creating more efficient and automated manufacturing processes.

The trifluoromethylation of aryl iodides using potassium trifluoroacetate (CF₃CO₂K) as the CF₃ source has been demonstrated in a flow system, which significantly accelerates the reaction rate, reducing residence times to minutes. nih.gov This rapid and efficient protocol is scalable and utilizes a stable and cost-effective reagent. nih.gov

Furthermore, multi-step continuous-flow synthesis enables the telescoping of several reaction steps without the need for isolating intermediates. rsc.org A process involving a trifluoroacetate intermediate in the synthesis of Tamoxifen was successfully conducted in a continuous flow setup, demonstrating the potential for manufacturing active pharmaceutical ingredients (APIs) more efficiently. acs.org Automation is a key aspect of modern flow chemistry platforms. Automated systems can control reagent addition, reaction temperature, and residence time, and can even incorporate in-line analysis for real-time monitoring and optimization. The automated synthesis of prexasertib, a complex pharmaceutical, has been achieved using continuous-flow solid-phase synthesis, showcasing the power of this integrated approach. nih.gov

The combination of versatile building blocks like this compound with the technological advantages of automated continuous-flow synthesis paves the way for the on-demand, scalable, and sustainable production of complex molecules.

Addressing Challenges in Regioselectivity and Stereocontrol in Related Reactions

While the development of new synthetic methods is crucial, controlling the selectivity of these reactions remains a significant challenge, particularly when dealing with complex molecules that have multiple reactive sites. Regioselectivity (which site reacts) and stereocontrol (the 3D arrangement of atoms in the product) are critical for the synthesis of pure, single isomers of pharmaceuticals and other functional molecules.

In the context of reactions involving trifluoromethylated compounds, the strong electron-withdrawing nature of the CF₃ group can significantly influence the reactivity and selectivity of nearby functional groups. For instance, in the addition of Grignard reagents to trifluoromethylated α-bromoenones, the CF₃ group directs the nucleophilic attack, leading to high 1,4-regioselectivity in most cases. researchgate.net However, achieving predictable and high selectivity can be challenging and often depends on the specific substrate and reaction conditions.

In trifluoromethylation reactions, especially those proceeding via radical intermediates, controlling regioselectivity can be difficult as radicals can react at multiple sites on a complex substrate. pnas.org While some systems exhibit remarkable selectivity based on the electronic and steric properties of the substrate, a general predictive model is still an area of active research. pnas.org Ligand control has emerged as a powerful strategy to influence the regioselectivity of metal-catalyzed reactions. In copper-catalyzed trifluoromethylation of propargyl electrophiles, the choice of ligand can override the intrinsic reactivity of the "Cu-CF₃" species, allowing for the selective formation of either allenyl or propargyl products. nih.gov

Stereocontrol in the synthesis of trifluoromethyl-containing molecules is another critical aspect. The development of stereocontrolled methods for the synthesis of α-hydroxycyclopropanes and conjugated dienyl trifluoromethyl ketones has been reported, highlighting the progress in this area. capes.gov.brrsc.org The thermal 4π electrocyclic ring-opening of oxetenes bearing a trifluoromethyl group has been shown to proceed with high stereoselectivity due to the influence of the CF₃ group on the torquoselectivity of the reaction. rsc.org

Addressing these challenges in selectivity requires a deep understanding of reaction mechanisms, the development of new catalysts and reagents, and the use of advanced analytical and computational tools.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Discovery

The intersection of artificial intelligence (AI) and machine learning (ML) with organic chemistry is a rapidly growing field that promises to revolutionize how chemical reactions are discovered, optimized, and understood. digitellinc.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond the reach of human intuition.

One of the key areas where AI and ML are making an impact is in the prediction of reaction outcomes, including yield and selectivity. rsc.orgacs.orgprinceton.edu For complex reactions like the Buchwald-Hartwig cross-coupling, ML models have been trained on high-throughput experimentation data to predict reaction performance in a multidimensional chemical space. princeton.edu These models can help chemists to select the optimal catalyst, ligands, and reaction conditions for a given transformation, significantly reducing the time and resources required for reaction optimization. chemrxiv.org

Predicting the regioselectivity of reactions, a major challenge in organic synthesis, is another area where ML is showing great promise. nih.govnumberanalytics.comrsc.org ML models are being developed to predict the site of C-H functionalization reactions, which would be a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov For metal-catalyzed cross-coupling reactions, chemical knowledge-informed message passing neural networks (Regio-MPNN) have been developed that can predict the major product in regioselective cases with high accuracy, sometimes outperforming experienced chemists. chemrxiv.org

Furthermore, AI and ML are being used for de novo catalyst design and for proposing novel synthetic routes. digitellinc.com By learning the principles of reactivity from existing data, these models can suggest new catalyst structures or reaction pathways that have not yet been explored experimentally. The integration of these predictive models with automated synthesis platforms, such as continuous-flow systems, creates a closed-loop workflow where reactions can be designed, executed, and optimized autonomously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.